1H-Indazol-3-amine, 6-(1-methylethoxy)-

説明

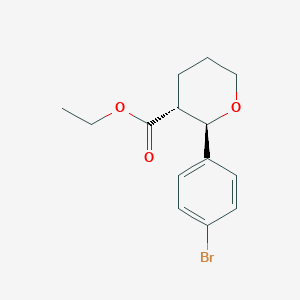

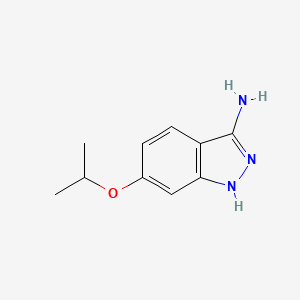

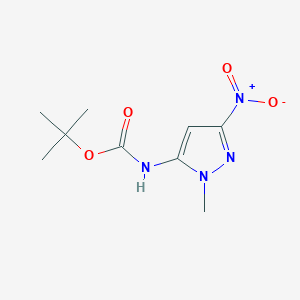

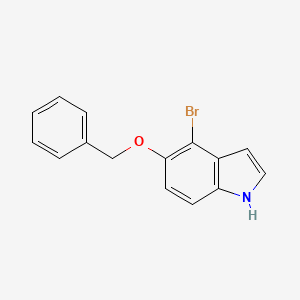

“1H-Indazol-3-amine, 6-(1-methylethoxy)-” is a derivative of 1H-Indazol-3-amine . 1H-Indazol-3-amine is a nitrogenous heterocyclic compound . It has a molecular formula of C7H7N3 and an average mass of 133.151 Da .

Synthesis Analysis

A series of indazole derivatives, including “1H-Indazol-3-amine, 6-(1-methylethoxy)-”, were designed and synthesized by a molecular hybridization strategy . The synthesis strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “1H-Indazol-3-amine, 6-(1-methylethoxy)-” is a derivative of 1H-Indazol-3-amine . The structure includes a nitrogenous heterocyclic indazole ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1H-Indazol-3-amine, 6-(1-methylethoxy)-” include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Indazol-3-amine include an average mass of 133.151 Da and a monoisotopic mass of 133.063995 Da .

科学的研究の応用

Combinatorial Synthesis

- Fused Tetracyclic Heterocycles : A study described the synthesis of fused tetracyclic heterocycles, including derivatives of 1H-indazol-3-amine, through a three-component reaction. This method achieved high yields and could be significant for developing complex molecular structures (Li et al., 2013).

Synthesis and Structural Analysis

- Molecular Emissive Probe Synthesis : The synthesis of a novel molecular emissive probe involving 1H-indazole-6-carboxaldehyde was reported, indicating the utility of 1H-indazoles in designing organic molecular probes and luminescent materials (Núñez et al., 2012).

- Metal-Free Intramolecular Electrophilic Amination : Research on the preparation of indazoles via metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes has been conducted, showing the versatility of 1H-indazoles in synthesizing diverse heterocycles (Counceller et al., 2012).

Biological Activity and Medicinal Chemistry

- Anticancer Derivatives : A study reported on 1H-benzo[f]indazole-4,9-dione derivatives conjugated with amino acids, showing significant antiproliferative activity. This suggests the potential of 1H-indazole derivatives in cancer treatment (Molinari et al., 2015).

- Synthesis of Carboxamide Derivatives : The synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was explored, with potential implications in inhibiting cancer cell proliferation (Lu et al., 2017).

Advanced Chemical Synthesis Techniques

- Microwave-Assisted Synthesis : Research demonstrated the efficient synthesis of 3-aryl-1H-indazol-5-amine derivatives using microwave-assisted conditions, highlighting modern techniques in chemical synthesis (Wang et al., 2015).

- Silver-Mediated Intramolecular Oxidative Amination : A study presented a silver(I)-mediated intramolecular oxidative C–H amination method for synthesizing various 1H-indazoles, useful in medicinal chemistry (Park et al., 2021).

Green Chemistry Approaches

- Metal- and Oxidant-Free Synthesis : A metal- and oxidant-free synthesis method for fully substituted 1H-1,2,4-triazol-3-amines was developed, demonstrating environmentally friendly approaches in chemical synthesis (Guo et al., 2021).

将来の方向性

The future directions for “1H-Indazol-3-amine, 6-(1-methylethoxy)-” could involve further exploration of its potential antitumor activity . As the compound is a derivative of 1H-Indazol-3-amine, which has shown promising results in inhibiting human cancer cell lines , it could be a promising scaffold to develop an effective and low-toxic anticancer agent .

作用機序

Mode of Action

Related compounds, like pyrimidinamine derivatives, inhibit the electron transport in the mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound likely affects the electron transport chain in the mitochondria, disrupting atp production and leading to cell death .

Result of Action

Based on the mode of action, it can be inferred that the compound likely leads to cell death by disrupting atp production through the inhibition of the mitochondrial electron transport chain .

特性

IUPAC Name |

6-propan-2-yloxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-6(2)14-7-3-4-8-9(5-7)12-13-10(8)11/h3-6H,1-2H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRASIDEDGPZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indazol-3-amine, 6-(1-methylethoxy)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine](/img/structure/B1403121.png)

![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)